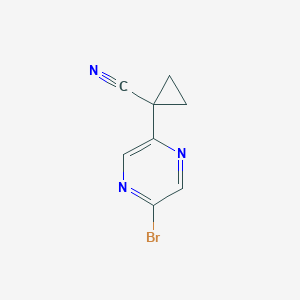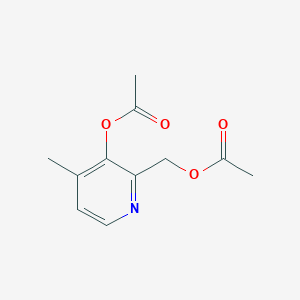
3-Fluoro-3-(fluoromethyl)azetidine 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-3-(fluoromethyl)azetidine 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C6H8F5NO2 and a molecular weight of 221.13 g/mol . This compound is characterized by the presence of fluorine atoms, which impart unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-(fluoromethyl)azetidine 2,2,2-trifluoroacetate typically involves the reaction of azetidine derivatives with fluorinating agents. One common method includes the reaction of 3-(fluoromethyl)azetidine with trifluoroacetic acid to form the trifluoroacetate salt . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-3-(fluoromethyl)azetidine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove fluorine atoms.
Addition Reactions: The azetidine ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include fluorinating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce higher oxidation state compounds .
Aplicaciones Científicas De Investigación
3-Fluoro-3-(fluoromethyl)azetidine 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-3-(fluoromethyl)azetidine 2,2,2-trifluoroacetate involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the compound’s binding affinity and reactivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the application .
Comparación Con Compuestos Similares
Similar Compounds
3-(Fluoromethyl)azetidine hydrochloride: Similar structure but with a hydrochloride salt form.
3-(2-Fluoroethyl)azetidine trifluoroacetate: Differing by the presence of an ethyl group instead of a methyl group.
Uniqueness
3-Fluoro-3-(fluoromethyl)azetidine 2,2,2-trifluoroacetate is unique due to its specific fluorine substitution pattern, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring precise control over chemical reactivity and stability .
Propiedades
Fórmula molecular |
C6H8F5NO2 |
|---|---|
Peso molecular |
221.13 g/mol |
Nombre IUPAC |
3-fluoro-3-(fluoromethyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H7F2N.C2HF3O2/c5-1-4(6)2-7-3-4;3-2(4,5)1(6)7/h7H,1-3H2;(H,6,7) |
Clave InChI |
DLUHLLFAMVZUAZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)(CF)F.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((Trimethylsilyl)methyl)benzo[d]thiazole](/img/structure/B11884844.png)




![N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11884885.png)



![1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11884925.png)




